2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTZCVJNZSQFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621575 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405173-68-4 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced by treating the benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes substitution with oxygen-, sulfur-, and nitrogen-based nucleophiles:
Methoxylation
Reaction with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group. This is critical for synthesizing intermediates like omeprazole precursors .
Example Reaction
2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole + NaOMe →
2-(Methoxymethyl)-4,5-dimethyl-1H-benzimidazole + NaCl
Conditions : Methanol, 40–60°C, 2–4 hours .
Thioether Formation
Coupling with thiols (e.g., 5-methoxy-2-mercaptobenzimidazole) in a two-phase system (water/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields thioethers .
Key Application
This reaction is pivotal in synthesizing proton-pump inhibitors like omeprazole :
| Reactant | Thiol Component | Catalyst | Yield |
|---|---|---|---|
| This compound | 5-methoxy-2-mercaptobenzimidazole | TBAB | 75–85% |
Oxidation to Carboxylic Acids
Oxidation of the chloromethyl group using potassium permanganate (KMnO₄) in acidic or neutral conditions yields benzimidazole-2-carboxylic acids .
Reaction Pathway
this compound →
4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid
Conditions : KMnO₄ in H₂O/acetone, 50–70°C, 4–6 hours .
N-Alkylation Reactions
The benzimidazole nitrogen can undergo alkylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields 1-methyl derivatives .
Example
this compound + CH₃I →
2-(Chloromethyl)-1,4,5-trimethyl-1H-benzimidazole
Conditions : DMF, 60–80°C, 6–8 hours .
Biological Activity Modulation
The chloromethyl group enhances antifungal activity when paired with para-substituted aryl rings. Derivatives show improved efficacy against Candida albicans and Aspergillus niger .
Structure-Activity Relationship (SAR)
| Substituent Position | Antifungal Activity (IC₅₀, μg/mL) |
|---|---|
| 4-CH₃, 5-CH₃ | 8.2–12.4 |
| 4-Cl, 5-CH₃ | 4.7–6.9 |
Chlorine at the para position increases potency by 40–60% .
Stability and Hazards
Scientific Research Applications
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, enhancing its reactivity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-1H-benzimidazole
- 4,5-dimethyl-1H-benzimidazole
- 2-methyl-4,5-dimethyl-1H-benzimidazole
Uniqueness
2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chloromethyl and dimethyl groups on the benzimidazole ring. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs. The presence of the chloromethyl group enhances its potential for forming covalent bonds with biological targets, increasing its efficacy in medicinal applications.
Biological Activity
2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C10H10ClN2
- CAS Number : 405173-68-4
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound derivatives. The compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Bacillus cereus | 16 µg/mL |
The data indicates that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
A study reported that derivatives of benzimidazole exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The derivative exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells, indicating substantial growth inhibition .
Table 2: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MDA-MB-231 | 10 |
| E | A549 (Lung Cancer) | 15 |
| F | HeLa (Cervical) | 12 |
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in cellular signaling and metabolism, potentially altering their activity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or directly affecting DNA.
Q & A
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole?
Answer: The compound is typically synthesized via chlorination of (1H-benzimidazole-2-yl)methanol precursors. A widely used method involves reacting (4,5-dimethyl-1H-benzimidazol-2-yl)methanol with thionyl chloride (SOCl₂) under reflux conditions, yielding the chloromethyl derivative . Alternative routes include using phosphoryl chloride (POCl₃) in the presence of phenol for analogous benzimidazole systems . Key steps involve:
- Reaction optimization: Maintaining anhydrous conditions to prevent hydrolysis.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Q. Table 1. Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Thionyl Chloride Route | SOCl₂, reflux, 4–6 hours | 75–85 | |
| Phosphoryl Chloride Route | POCl₃, phenol, 80°C | 60–70 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂ClN₂: calculated 195.0693) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities?
Answer: Single-crystal X-ray diffraction, refined using SHELXL , provides precise bond lengths and angles. For example:
Q. Table 2. Crystallographic Data
| Parameter | Observed Value | Reference |
|---|---|---|
| C-Cl bond length | 1.79 Å | |
| Dihedral angle (benzimidazole vs. CH₂Cl) | 15.2° |
Q. How can researchers resolve contradictions in NMR or MS data during characterization?
Answer:
- Cross-validation: Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations. For example, HSQC can link CH₂Cl protons to their carbon signal .
- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track unexpected peaks.
- Computational validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian or ORCA software) .
Q. What mechanistic insights explain the chloromethylation step?
Answer: The reaction proceeds via an SN2 mechanism , where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. Key intermediates:
Formation of a sulfite ester intermediate from (benzimidazol-2-yl)methanol.
Nucleophilic displacement of the sulfite group by Cl⁻, yielding the chloromethyl derivative .
Evidence: Kinetic studies show rate dependence on SOCl₂ concentration and steric effects from substituents .
Q. How do crystal packing interactions affect physicochemical properties?
Answer:
Q. What in silico methods predict ADMET properties for this compound?
Answer:
- Molecular docking (AutoDock Vina): Predict binding affinity to targets like tubulin (anticancer studies) .
- QSAR models: Use descriptors like logP (calculated ~2.8) and polar surface area (~45 Ų) to estimate permeability .
- Toxicity prediction: Tools like ProTox-II assess hepatotoxicity risk based on structural alerts .
Q. How to optimize HPLC methods for quantifying this compound in biological matrices?
Answer:
Q. What factors influence the compound’s stability during storage?
Answer:
Q. How to design SAR studies for anticancer activity evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
